molecular formula C11H21NS2 B14464250 Ethyl (2-cyclohexylethyl)carbamodithioate CAS No. 72594-00-4

Ethyl (2-cyclohexylethyl)carbamodithioate

Cat. No.: B14464250
CAS No.: 72594-00-4
M. Wt: 231.4 g/mol
InChI Key: UGAIBHBGOIFADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Ethyl (2-cyclohexylethyl)carbamodithioate typically involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of carbon disulfide. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (2-cyclohexylethyl)carbamodithioate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2-cyclohexylethyl)carbamodithioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-cyclohexylethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby exerting its biological effects. The compound can also interact with cellular thiols, affecting redox balance and signaling pathways .

Comparison with Similar Compounds

Ethyl (2-cyclohexylethyl)carbamodithioate can be compared with other dithiocarbamates such as:

Properties

CAS No.

72594-00-4

Molecular Formula

C11H21NS2

Molecular Weight

231.4 g/mol

IUPAC Name

ethyl N-(2-cyclohexylethyl)carbamodithioate

InChI

InChI=1S/C11H21NS2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13)

InChI Key

UGAIBHBGOIFADL-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NCCC1CCCCC1

Origin of Product

United States

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